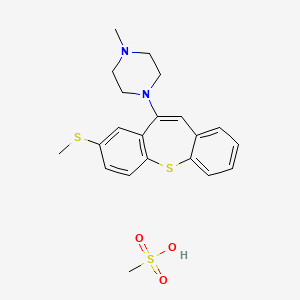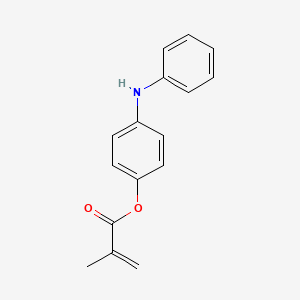
4-Anilinophenyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilinophenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C16H15NO2. It is a derivative of aniline and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilinophenyl 2-methylprop-2-enoate typically involves the esterification of 4-anilinophenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilinophenyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Electrophilic Addition: The double bond in the 2-methylprop-2-enoate moiety can participate in electrophilic addition reactions with halogens and hydrogen halides.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Oxidation and Reduction: The aromatic ring and ester group can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are commonly used.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition with bromine would yield a dibromo derivative, while nucleophilic substitution with hydroxide ions would result in the formation of a phenol derivative.
Wissenschaftliche Forschungsanwendungen
4-Anilinophenyl 2-methylprop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Wirkmechanismus
The mechanism of action of 4-Anilinophenyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinophenyl acetate: Similar structure but with an acetate group instead of the 2-methylprop-2-enoate moiety.
4-Anilinophenyl propionate: Contains a propionate group, differing in the length and structure of the ester group.
4-Anilinophenyl butyrate: Features a butyrate group, providing a longer carbon chain in the ester moiety.
Uniqueness
4-Anilinophenyl 2-methylprop-2-enoate is unique due to the presence of the 2-methylprop-2-enoate group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed with other esters.
Eigenschaften
CAS-Nummer |
39940-83-5 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(4-anilinophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H15NO2/c1-12(2)16(18)19-15-10-8-14(9-11-15)17-13-6-4-3-5-7-13/h3-11,17H,1H2,2H3 |
InChI-Schlüssel |
ZDXJANSCJILDSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
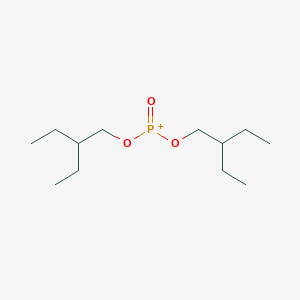
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)

![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
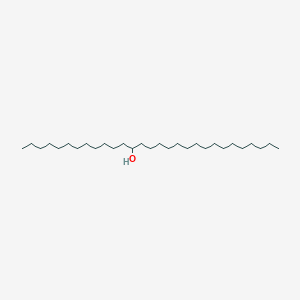
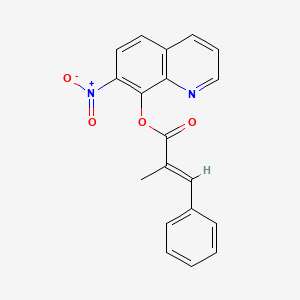
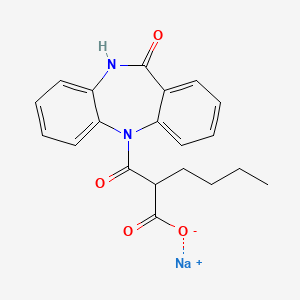

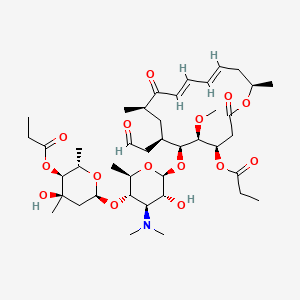

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
